3-Bromo-4-fluoro-6-nitro-1H-indazole
Overview
Description
3-Bromo-4-fluoro-6-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
The synthesis of 3-Bromo-4-fluoro-6-nitro-1H-indazole can be achieved through several synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, starting with 2-fluorobenzaldehyde and hydrazine, the reaction proceeds through intermediate formation and subsequent cyclization to yield the desired indazole . Industrial production methods often employ transition metal-catalyzed reactions, such as copper or silver-catalyzed cyclization, to enhance yield and selectivity .
Chemical Reactions Analysis
3-Bromo-4-fluoro-6-nitro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives, depending on the reagents and conditions used.
Common reagents for these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
3-Bromo-4-fluoro-6-nitro-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-6-nitro-1H-indazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 3-Bromo-4-fluoro-6-nitro-1H-indazole include other indazole derivatives, such as:
- 3-Bromo-6-fluoro-4-nitro-2H-indazole
- 1H-Indazole-3-carboxaldehyde
- 2-Fluoro-1H-indazole
These compounds share the indazole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of bromine, fluorine, and nitro groups in this compound makes it unique and potentially more versatile in various applications .
Properties
IUPAC Name |
3-bromo-4-fluoro-6-nitro-2H-indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFN3O2/c8-7-6-4(9)1-3(12(13)14)2-5(6)10-11-7/h1-2H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOQXVOEFDRODE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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